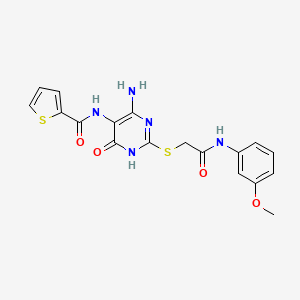

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S2/c1-27-11-5-2-4-10(8-11)20-13(24)9-29-18-22-15(19)14(17(26)23-18)21-16(25)12-6-3-7-28-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVGLTMIAMEJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrimidine ring, a thiophene moiety, and a methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 461.4 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes that play roles in metabolic pathways, potentially leading to altered cellular signaling and proliferation.

- Receptor Modulation : It is believed to modulate the activity of specific receptors, influencing pathways related to inflammation and cancer progression.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular effects against Mycobacterium tuberculosis.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4a | Antibacterial | 50 |

| 4b | Antitubercular | 32.6 |

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, highlighting the importance of the methoxy substituent in improving activity against resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This dual targeting approach—affecting both DNA and CDK pathways—has shown promise in preclinical models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various derivatives against clinically relevant strains. Compounds with the methoxyphenyl group showed enhanced activity compared to their counterparts lacking this substitution .

- Cancer Cell Apoptosis : In vitro studies demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through CDK inhibition .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide exhibit significant anticancer properties. The following table summarizes findings from various studies:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H460 | 75.99 |

These results suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells, potentially through mechanisms involving DNA synthesis interference.

Case Study: Mechanistic Insights

A study conducted on related pyrimidine derivatives demonstrated that structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the compound's ability to interfere with DNA repair pathways, suggesting a promising avenue for developing new anticancer therapies.

Antimicrobial Properties

The presence of thioether linkages in the compound suggests potential antimicrobial activity. Research findings indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that derivatives with similar thioether functionalities can effectively inhibit bacterial and fungal growth, likely by disrupting microbial cell membranes.

Case Study: Antimicrobial Efficacy

In vitro assays showed that modifications in the thioether group enhanced efficacy against several pathogens. The mechanism of action was hypothesized to involve membrane disruption, leading to cell lysis.

Neuropharmacological Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could have implications for treating mood disorders or neurodegenerative diseases.

Experimental Evidence

In animal models, related compounds have demonstrated potential in modulating neurotransmitter levels, which could lead to new therapeutic strategies for neurological conditions.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling thiophene-2-carboxamide derivatives with functionalized pyrimidine intermediates. Key steps include:

- Thioether linkage formation : Reacting a 2-mercaptopyrimidinone intermediate with a bromoacetylated 3-methoxyaniline derivative under basic conditions (e.g., NaH in DMF) .

- Amidation : Using coupling agents like EDC/HOBt for carboxamide bond formation . Optimization involves adjusting reaction temperatures (60–80°C), solvent polarity (DMF or THF), and catalyst loading. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR (1H/13C) : Assigns proton environments (e.g., pyrimidine NH at δ 10–12 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

Q. How should stability and storage conditions be determined for this compound?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC every 7 days. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Q. What purification methods are recommended for isolating this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystal lattice formation .

- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for >95% purity .

Q. How to design in vitro biological assays to evaluate its activity?

- Dose-response curves : Test concentrations from 1 nM–100 μM in triplicate .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for kinase inhibition).

- Endpoint assays : Use MTT or luminescence-based readouts for cytotoxicity/protein binding .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict its bioactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the pyrimidine ring, identifying nucleophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), prioritizing residues within 4 Å of the thiophene moiety .

Q. How to address contradictions in reported biological activity data?

Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → ethoxy) and correlate changes with IC50 values. Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What strategies elucidate reaction mechanisms in its synthesis?

- Kinetic Studies : Monitor intermediates via LC-MS at 5-minute intervals to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-water to trace carbonyl oxygen origins in amidation steps .

Q. How to resolve discrepancies in analytical data (e.g., NMR vs. X-ray)?

Combine X-ray crystallography (single-crystal diffraction) with solid-state NMR to assess conformational flexibility. For example, crystallography may reveal planar pyrimidine rings, while NMR detects dynamic tautomerism in solution .

Q. What are the key considerations for designing in vivo studies?

- Pharmacokinetics : Assess bioavailability (oral vs. IV) and half-life in rodent models. Use LC-MS/MS for plasma concentration monitoring .

- Metabolite Profiling : Identify Phase I/II metabolites via liver microsome incubations and UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.